

Cyclohexanediamine in Manganese-Catalyzed Asymmetric Hydrogenation: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cyclohexanediamine	
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The use of earth-abundant, non-precious metals as catalysts is a rapidly growing area of research in synthetic chemistry, driven by the need for more sustainable and economical chemical processes. Manganese, in particular, has emerged as a promising candidate for asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules, a key feature of many pharmaceuticals. Chiral ligands derived from **cyclohexanediamine** have proven to be highly effective in combination with manganese catalysts for the asymmetric hydrogenation of ketones and imines, delivering chiral alcohols and amines with high enantioselectivity.

These application notes provide an overview of the use of **cyclohexanediamine**-based ligands in manganese-catalyzed asymmetric hydrogenation, including detailed experimental protocols and performance data.

Application: Asymmetric Hydrogenation of Ketones

Manganese complexes incorporating chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of various ketones. These catalysts demonstrate good activity and enantioselectivity, providing a valuable tool for the synthesis of chiral secondary alcohols.



A notable example involves the use of PNNP and SNNS tetradentate ligands. The manganese(I) complex with a "C=N" moiety within the ligand backbone (Mn1) has shown greater effectiveness compared to its "NH" analogue (Mn2).[1][2] This highlights the significant role of the ligand's electronic and steric properties in catalytic performance. For instance, in the asymmetric hydrogenation of acetophenone, the Mn1 catalyst achieved a 98% conversion with an 85% enantiomeric excess (ee).[2]

Quantitative Data Summary

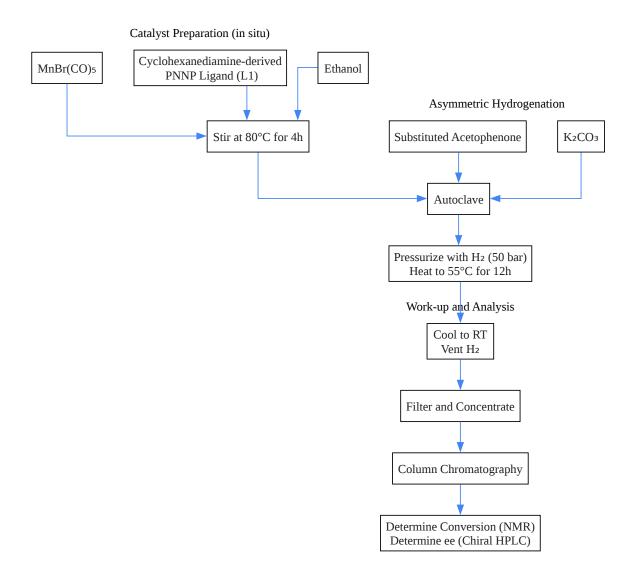
The following table summarizes the performance of a manganese catalyst with a **cyclohexanediamine**-derived PNNP ligand (Mn1) in the asymmetric hydrogenation of various substituted acetophenones.

Substrate (Ketone)	Product (Alcohol)	Conversion (%)	ee (%)
Acetophenone	1-Phenylethanol	98	85
4'- Methylacetophenone	1-(p-Tolyl)ethanol	95	72
3'- Methylacetophenone	1-(m-Tolyl)ethanol	96	79
2'- Methylacetophenone	1-(o-Tolyl)ethanol	85	68
4'- Methoxyacetophenon e	1-(4- Methoxyphenyl)ethan ol	92	65
4'- Chloroacetophenone	1-(4- Chlorophenyl)ethanol	97	70
2',6'- Dimethylacetophenon e	1-(2,6- Dimethylphenyl)ethan ol	Trace	-

Reaction Conditions: Mn1 catalyst (2.0 mol%), K₂CO₃ (20 mol%), 50 bar H₂, 55 °C, 12 h in EtOH.[3]



Experimental Workflow: Asymmetric Hydrogenation of Ketones





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Workflow for Mn-catalyzed asymmetric hydrogenation of ketones.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

- MnBr(CO)₅ (Manganese(I) pentacarbonyl bromide)
- (R,R)-1,2-diaminocyclohexane-derived PNNP ligand (L1)
- Acetophenone
- Anhydrous Ethanol (EtOH)
- Potassium Carbonate (K₂CO₃)
- Hydrogen gas (H₂)
- Schlenk flask or glovebox for inert atmosphere operations
- High-pressure autoclave

Procedure:

- Catalyst Pre-formation (in situ):
 - In a glovebox or under an inert atmosphere, add MnBr(CO)₅ (5.5 mg, 0.005 mmol, 2.0 mol%) and the chiral PNNP ligand (L1) (0.0055 mmol, 2.2 mol%) to a Schlenk flask.
 - Add 5 mL of anhydrous ethanol.
 - Seal the flask and stir the mixture at 80 °C for 4 hours. The solution will typically change color, indicating complex formation.
- Asymmetric Hydrogenation:



- To the freshly prepared catalyst solution, add acetophenone (0.25 mmol, 1.0 equiv) and K₂CO₃ (6.9 mg, 0.05 mmol, 20 mol%).
- Transfer the resulting mixture to a high-pressure autoclave.
- Seal the autoclave, purge with H₂ gas three times.
- Pressurize the autoclave to 50 bar with H₂.
- Stir the reaction mixture at 55 °C for 12 hours.
- Work-up and Analysis:
 - After 12 hours, cool the autoclave to room temperature and carefully vent the H₂ gas.
 - Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
 - The conversion of acetophenone can be determined by ¹H NMR spectroscopy of the crude product.
 - Purify the product, 1-phenylethanol, by flash column chromatography on silica gel.
 - Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

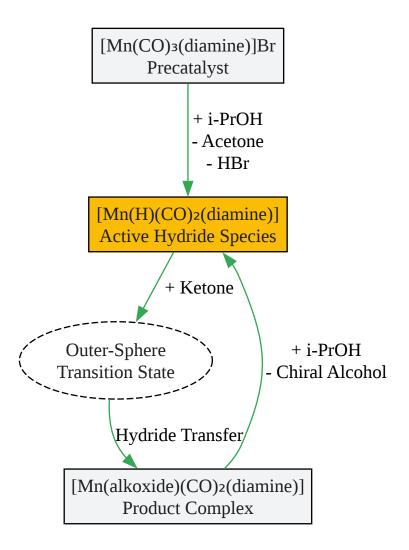
Application: Asymmetric Transfer Hydrogenation of Ketones

Manganese complexes with simpler chiral diamine ligands, including those based on **cyclohexanediamine**, are also effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones.[4][5] In this process, a hydrogen donor like isopropanol is used instead of H₂ gas. These systems can achieve quantitative conversion of acetophenones to the corresponding chiral alcohols with enantiomeric excesses ranging from 75% to 87%.[5]

Proposed Catalytic Cycle



The mechanism of manganese-catalyzed transfer hydrogenation is complex and can involve multiple catalytic intermediates. A proposed catalytic cycle often involves the formation of a manganese hydride species, which is the key intermediate for the hydrogen transfer to the ketone.



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Proposed catalytic cycle for Mn-catalyzed ATH of ketones.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

MnBr(CO)₅



- (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane
- Acetophenone
- Anhydrous isopropanol (i-PrOH)
- Potassium tert-butoxide (KOtBu)
- Schlenk tube or glovebox

Procedure:

- Catalyst Generation (in situ):
 - In a glovebox, add MnBr(CO)₅ (2.7 mg, 0.01 mmol, 1 mol%) and (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (1.6 mg, 0.011 mmol, 1.1 mol%) to a Schlenk tube.
 - Add 2 mL of anhydrous isopropanol.
 - Stir the mixture at room temperature for 30 minutes.
- Asymmetric Transfer Hydrogenation:
 - To the catalyst solution, add acetophenone (120 mg, 1.0 mmol, 100 equiv).
 - Add potassium tert-butoxide (11.2 mg, 0.1 mmol, 10 mol%).
 - Seal the Schlenk tube and heat the reaction mixture at 80 °C.
 - Monitor the reaction progress by TLC or GC.
- Work-up and Analysis:
 - Upon completion, cool the reaction to room temperature.
 - Quench the reaction by adding a few drops of water.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).



- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Determine the conversion by ¹H NMR or GC analysis of the crude product.
- Purify the product by flash column chromatography.
- Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

Manganese catalysts paired with chiral ligands derived from **cyclohexanediamine** offer a cost-effective and efficient alternative to noble metal catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. These systems provide access to valuable chiral alcohols with good to excellent enantioselectivities. The modular nature of the **cyclohexanediamine** backbone allows for fine-tuning of the ligand structure to optimize catalytic activity and selectivity for a broader range of substrates, making this a promising area for further research and application in the pharmaceutical and fine chemical industries.

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